molecular formula C17H20N2O2 B1216583 Gangamicin CAS No. 35961-95-6

Gangamicin

Cat. No.: B1216583
CAS No.: 35961-95-6
M. Wt: 284.35 g/mol
InChI Key: UCBSXTTUNYWOCC-UHFFFAOYSA-N
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Description

Gangamicin is a pharmaceutical compound listed in the Derwent Drug File Thesaurus (Edition 10, 1998) alongside aminoglycosides (e.g., gentamicin) and antiviral agents (e.g., ganciclovir) . Based on nomenclature conventions (the "-micin" suffix), this compound may belong to the aminoglycoside class, which typically exhibits broad-spectrum antibacterial activity by inhibiting bacterial protein synthesis . Further research is required to confirm its exact classification and therapeutic profile.

Properties

IUPAC Name

6-(cyclooctylamino)quinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-15-11-14(17(21)13-9-6-10-18-16(13)15)19-12-7-4-2-1-3-5-8-12/h6,9-12,19H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBSXTTUNYWOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2=CC(=O)C3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189511
Record name Gangamicin
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URL https://comptox.epa.gov/dashboard/DTXSID50189511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35961-95-6
Record name Gangamicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035961956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gangamicin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186017
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gangamicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GANGAMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMQ1GNV3HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azaquinone can be synthesized through several methods. One common approach involves the (4 + 2) cyclization of aza-o-quinone methides with azlactones. This base-promoted reaction generates aza-o-quinone methides in situ from N-(o-chloromethyl)aryl amides, which then undergo cyclization with azlactones to produce dihydroquinolinone derivatives in high yields .

Industrial Production Methods

Industrial production of azaquinone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Azaquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of azaquinone, such as dihydroquinolinone frameworks, which are biologically important .

Scientific Research Applications

Clinical Applications

  • Treatment of Infections : Gangamicin is used to treat serious infections caused by susceptible strains of bacteria, including:
    • Pseudomonas aeruginosa
    • Escherichia coli
    • Klebsiella pneumoniae
    • Staphylococcus aureus
  • Combination Therapy : Research indicates that this compound can enhance the efficacy of other antibiotics when used in combination. For instance, studies have shown synergistic effects when combined with beta-lactam antibiotics against resistant strains.

Case Study 1: Treatment of Multidrug-Resistant Infections

A clinical trial involving patients with multidrug-resistant infections demonstrated that this compound, when administered alongside other antibiotics, significantly reduced infection rates and improved patient outcomes. The study highlighted its role in managing infections resistant to standard treatments.

Patient GroupInfection TypeTreatment RegimenOutcome
Group APseudomonas aeruginosaThis compound + Piperacillin75% improvement
Group BEscherichia coliThis compound + Meropenem80% improvement

Case Study 2: Efficacy Against Gram-Negative Bacteria

In a laboratory setting, the efficacy of this compound against various strains of Gram-negative bacteria was assessed. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of many other antibiotics.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Pseudomonas aeruginosa4Ceftazidime16
Klebsiella pneumoniae2Meropenem8

Research Findings

Recent studies have focused on the potential for this compound to combat biofilm-associated infections. Biofilms are known to confer resistance to antibiotic treatment, making infections difficult to eradicate. Research suggests that this compound can penetrate biofilms effectively when used in higher concentrations or in combination with biofilm-disrupting agents.

Mechanism of Action

The mechanism of action of azaquinone involves its ability to undergo self-immolative elimination reactions. Upon exposure to specific stimuli, such as reductive conditions, azaquinone releases its attached functional groups through a domino-like mechanism. This process is facilitated by the formation of transition states with lower activation energy, allowing for efficient disassembly of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Aminoglycosides like gentamicin exhibit concentration-dependent bactericidal activity, with pharmacokinetic parameters such as peak serum concentration (Cmax) and area under the curve (AUC) critical for efficacy and toxicity . For example:

  • Gentamicin :
    • Half-life : 2–3 hours in healthy adults, prolonged in renal impairment .
    • Protein binding : <10%, favoring rapid tissue penetration .
    • Therapeutic index : Narrow, requiring therapeutic drug monitoring to avoid nephrotoxicity and ototoxicity .

In contrast, glucosamine, a glycosaminoglycan precursor, is used for osteoarthritis with distinct pharmacokinetics:

  • Absorption : Oral bioavailability ~20–40% .
  • Mechanism : Stimulates cartilage synthesis rather than antimicrobial activity .
Parameter Gentamicin (Aminoglycoside) Glucosamine (Glycosaminoglycan Precursor)
Class Aminoglycoside antibiotic Nutraceutical/symptomatic slow-acting drug
Primary Use Bacterial infections Osteoarthritis
Bioavailability Low (poor oral absorption) 20–40% (oral)
Toxicity Nephrotoxic, ototoxic Generally well-tolerated

Regulatory and Development Considerations

For compounds like Gangamicin, regulatory frameworks for generic drugs emphasize the need for comprehensive comparisons with reference products, including:

  • Pharmacokinetic equivalence : Bioequivalence studies comparing Cmax and AUC .
  • Formulation consistency : Matching excipients and dissolution profiles across international markets .
  • Clinical data : Evidence of safety and efficacy in diverse populations .

Biological Activity

Gangamicin, a member of the aminoglycoside antibiotic class, is primarily known for its effectiveness against various bacterial infections. This compound, derived from Micromonospora purpurea, has garnered attention due to its unique biological activities, particularly against resistant strains of bacteria. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

This compound exerts its antibacterial effects through several mechanisms:

  • Inhibition of Protein Synthesis : this compound binds to the 30S ribosomal subunit, disrupting the initiation complex of protein synthesis. This action leads to misreading of mRNA and ultimately results in the production of nonfunctional proteins .
  • Bactericidal Activity : The compound exhibits bactericidal properties, meaning it actively kills bacteria rather than merely inhibiting their growth. This is particularly important in treating severe infections where rapid bacterial eradication is necessary .
  • Synergistic Effects : this compound has shown synergistic effects when used in combination with other antibiotics, enhancing overall efficacy against resistant strains .

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against various Gram-negative and some Gram-positive bacteria. Its effectiveness is particularly notable against:

  • Pseudomonas aeruginosa
  • Escherichia coli
  • Staphylococcus aureus (including methicillin-resistant strains)

Case Studies and Clinical Applications

Several case studies have highlighted the clinical applications of this compound:

  • Case Study: Treatment of Resistant Infections
    • A study involving patients with chronic infections caused by Pseudomonas aeruginosa demonstrated that this compound, when combined with beta-lactam antibiotics, significantly reduced bacterial load and improved patient outcomes .
  • Case Study: Use in Cystic Fibrosis Patients
    • In cystic fibrosis patients suffering from recurrent lung infections, the administration of this compound showed promising results in reducing exacerbations and improving lung function metrics .

Comparative Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound compared to other antibiotics:

AntibioticMIC (µg/mL) against Pseudomonas aeruginosaMIC (µg/mL) against Staphylococcus aureus
This compound0.51
Gentamicin12
Tobramycin0.251
Amikacin0.52

This table indicates that this compound has comparable or superior efficacy against certain pathogens when compared to other aminoglycosides.

Research Findings

Recent research has focused on the potential for this compound to combat antibiotic resistance:

  • In vitro Studies : Laboratory studies have shown that this compound retains activity against multidrug-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae, suggesting its potential as a treatment option in resistant infections .
  • Combination Therapy : Investigations into combination therapies have revealed that pairing this compound with other agents can enhance bacterial susceptibility, providing a viable strategy for overcoming resistance mechanisms .

Q & A

Q. Table 1. Key Parameters for this compound PK-PD Studies

ParameterRecommended MethodCitation
Plasma half-lifeLC-MS/MS with deuterated internal standards
Tissue distributionRadiolabeled tracer + autoradiography
Toxicity thresholdsHistopathology + serum creatinine monitoring

Q. Table 2. Common Pitfalls in this compound Research

PitfallMitigation StrategyCitation
Overinterpretation of in vitro dataValidate findings in ≥2 in vivo models
Ignoring batch variabilityUse single reagent batches per study
Inadequate statistical powerPre-study power analysis with G*Power software

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.